![molecular formula C12H11ClO2S B2596296 Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate CAS No. 127606-11-5](/img/structure/B2596296.png)

Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

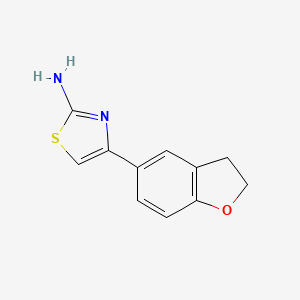

“Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate” is a chemical compound . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate” is not available in the sources I found.

Aplicaciones Científicas De Investigación

Potential Research Areas and Related Compounds

Organic Synthesis and Chemical Intermediates : Compounds similar to Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate are often used as intermediates in the synthesis of more complex molecules. This includes pharmaceuticals, agrochemicals, and materials science applications. The unique structure of thiophene derivatives makes them valuable for creating compounds with specific electronic and optical properties.

Environmental Impact of Chemical Compounds : Studies on parabens, for example, examine the occurrence, fate, and behavior of these chemicals in aquatic environments. Similar investigations could apply to thiophene derivatives, assessing their stability, degradation, and potential effects on ecosystems (Haman et al., 2015).

Electrochemical Applications : Research into ionic liquids and their mixtures for electroplating and energy storage might offer parallels for utilizing Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate in similar contexts, given the compound’s potential as a solvent or electrolyte component (Tsuda, Stafford, & Hussey, 2017).

Polymers and Materials Science : The interaction of ionic liquids with biopolymers like cellulose may hint at research avenues for thiophene derivatives in modifying or dissolving biopolymers, potentially for applications in biodegradable materials or novel composites (Heinze et al., 2008).

Biodegradation of Petroleum Compounds : Studies focusing on the biodegradation and environmental impact of thiophene compounds in petroleum could be relevant. Understanding the fate and transformation of thiophene derivatives, including Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate, could be important for assessing their environmental safety and designing greener chemical processes (Kropp & Fedorak, 1998).

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties, including “Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate”, with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRBLLISARHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)

![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)

![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)

![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)